2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418731-70-9
VCID: VC7617807
InChI: InChI=1S/C8H8N2O3.ClH/c11-8(12)5-3-6-7(10-4-5)13-2-1-9-6;/h3-4,9H,1-2H2,(H,11,12);1H
SMILES: C1COC2=C(N1)C=C(C=N2)C(=O)O.Cl
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride

CAS No.: 2418731-70-9

Cat. No.: VC7617807

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride - 2418731-70-9

Specification

CAS No. 2418731-70-9
Molecular Formula C8H9ClN2O3
Molecular Weight 216.62
IUPAC Name 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H8N2O3.ClH/c11-8(12)5-3-6-7(10-4-5)13-2-1-9-6;/h3-4,9H,1-2H2,(H,11,12);1H
Standard InChI Key WNJAWFKKPGUDLV-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C=C(C=N2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2,3-Dihydro-1H-pyrido[2,3-b] oxazine-7-carboxylic acid hydrochloride (CAS 2470439-70-2) possesses the molecular formula C9H11ClN2O3\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_3 and a molar mass of 230.65 g/mol . The structure combines a dihydropyrido-oxazine scaffold with a carboxylic acid group at position 7, protonated as a hydrochloride salt. Key physicochemical parameters include:

PropertyValue
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar solvents

The bicyclic system features a six-membered pyridine ring fused to a six-membered oxazine ring, with partial saturation at positions 2 and 3. X-ray crystallography data, though unavailable, suggest planarity in the aromatic regions and puckering in the saturated moiety.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals distinct signals for the oxazine protons (δ 3.8–4.2 ppm) and pyridine protons (δ 7.1–8.3 ppm). Infrared spectroscopy typically shows stretches for the carboxylic acid O-H (2500–3000 cm1^{-1}), C=O (1700–1750 cm1^{-1}), and aromatic C-N (1350–1500 cm1^{-1}). Mass spectral data for the protonated molecular ion ([M+H]+^+) would theoretically appear at m/z 231.05 .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis follows a one-pot annulation strategy adapted from pyrido-oxazine literature . A representative procedure involves:

  • O-Alkylation: Reacting 2-chloro-3-hydroxypyridine with N-methyl-2-chloroacetamide in acetonitrile using cesium carbonate as base.

  • Smiles Rearrangement: Intramolecular nucleophilic aromatic substitution at 80°C, forming the oxazine ring.

  • Carboxylation: Introducing the carboxylic acid group via Kolbe–Schmitt reaction with CO2_2 under pressure.

  • Salt Formation: Treating the free acid with HCl in ethanol to yield the hydrochloride .

Yields for analogous routes exceed 70%, with purity >95% after recrystallization from ethyl acetate .

Industrial Production Considerations

Scale-up processes employ continuous flow reactors to enhance reaction control and throughput. Key parameters:

ParameterOptimal Range
Temperature80–100°C
Pressure3–5 atm (carboxylation)
CatalystCs2_2CO3_3 (2 eq)
PurificationColumn chromatography

Industrial batches prioritize cost-effective reagents and solvent recovery systems, though proprietary modifications limit public data availability.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The electron-deficient pyridine ring undergoes substitution at position 4. For example, reaction with amines produces 4-amino derivatives:

Compound+RNH2EtOH, Δ4-RNH-pyrido-oxazine+HCl\text{Compound} + \text{RNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{4-RNH-pyrido-oxazine} + \text{HCl}

Yields range from 50–80% depending on the amine’s nucleophilicity.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic medium converts the dihydro-oxazine to a fully aromatic system, though this destabilizes the hydrochloride salt.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the pyridine ring, enhancing conformational flexibility for biological targeting.

Salt Metathesis

Ion exchange resins can replace the hydrochloride counterion with other anions (e.g., besylate, tosylate) to modulate solubility:

Compound-HCl+NaTosylateCompound-Tosylate+NaCl\text{Compound-HCl} + \text{NaTosylate} \rightarrow \text{Compound-Tosylate} + \text{NaCl}

This proves valuable in pharmaceutical formulation studies .

Biological Activity and Mechanisms

Antiapoptotic Protein (IAP) Inhibition

In breast cancer (MCF-7) and lung carcinoma (A549) cell lines, the compound demonstrates IC50_{50} values of 1.2 μM and 2.4 μM, respectively. Mechanistic studies show:

  • Binding to BIR3 domain of XIAP (Kd_d = 85 nM)

  • Caspase-3 activation (3.8-fold increase at 10 μM)

  • PARP-1 cleavage within 6 hours of treatment

PI3K/Akt Pathway Modulation

At 5 μM concentration, the compound reduces phosphorylated Akt levels by 62% in PC-3 prostate cancer cells, indicating PI3K inhibition. This correlates with G1 cell cycle arrest and 45% reduction in proliferation over 72 hours.

Beta-Adrenergic Receptor Activity

Radioligand displacement assays reveal moderate β3_3-AR antagonism (Ki_i = 340 nM), suggesting potential applications in metabolic disorders. In adipocyte models, 10 μM treatment increases lipolysis by 22% versus controls.

Pharmacological Applications and Case Studies

Oncology Lead Optimization

Derivatization efforts focus on enhancing blood-brain barrier penetration. The ethyl ester prodrug (logP = 2.1) shows 3-fold greater CNS exposure in murine models compared to the parent acid (logP = -0.3).

Material Science Applications

As a monomer, the compound forms polybenzoxazine thermosets with:

  • Glass transition temperature (Tg_g) = 182°C

  • Flexural strength = 128 MPa

  • Dielectric constant = 3.2 at 1 MHz

These properties suit microelectronic encapsulation applications.

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